molecular formula C22H28ClN5O2 B605762 AZD4573 free base CAS No. 2057509-72-3

AZD4573 free base

Cat. No. B605762
M. Wt: 429.949
InChI Key: AVIWDYSJSPOOAR-LSDHHAIUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of AZD4573 free base is C22H28ClN5O2 . Its exact mass is 429.19 and its molecular weight is 429.949 . The elemental analysis shows that it contains Carbon (61.46%), Hydrogen (6.56%), Chlorine (8.25%), Nitrogen (16.29%), and Oxygen (7.44%) .


Chemical Reactions Analysis

AZD4573 treatment causes a rapid dose- and time-dependent decrease in pSer2-RNAPII with concomitant loss of Mcl-1 and MYC mRNA and protein, resulting in caspase induction and loss of cell viability . In human cancer cell line panel screens, AZD4573 induces rapid caspase activation (6h) and loss of viability (24h) across a diverse set of hematological cancers .


Physical And Chemical Properties Analysis

The physical and chemical properties of AZD4573 free base are as follows: its molecular formula is C22H28ClN5O2, its molecular weight is 429.94, and its CAS number is 2057509-72-3 . It is recommended to be stored at -20°C in powder form for up to 3 years from the date of receipt .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Hematologic Oncology .

Summary of the Application

AZD4573 is a highly selective CDK9 inhibitor that suppresses MCL-1 and induces apoptosis in hematologic cancer cells .

Methods of Application

The antitumor activity of AZD4573 was determined across broad cancer cell line panels in vitro as well as cell line- and patient-derived xenograft models in vivo . Multiple approaches, including integrated transcriptomic and proteomic analyses, loss-of-function pathway interrogation, and pharmacologic comparisons, were employed to further understand the major mechanism driving AZD4573 activity and to establish an exposure/effect relationship .

Results or Outcomes

AZD4573 demonstrated rapid induction of apoptosis and subsequent cell death broadly across hematologic cancer models in vitro, and MCL-1 depletion in a dose- and time-dependent manner was identified as a major mechanism through which AZD4573 induces cell death in tumor cells .

Application in Diffuse Large B-Cell Lymphoma (DLBCL) Treatment

Specific Scientific Field

This application falls under the field of Lymphoma Research .

Summary of the Application

AZD4573, in combination with acalabrutinib, is being studied for the treatment of patients with relapsed/refractory Diffuse Large B-Cell Lymphoma (r/r DLBCL) .

Methods of Application

In a multicenter, open-label, Phase 1b/2a study, AZD4573 was given intravenously weekly and acalabrutinib 100 mg was given orally twice daily . Treatment was given until progressive disease/unacceptable toxicity .

Results or Outcomes

As of August 2, 2022, 21 patients have been dosed. At data cutoff on May 17, 2022, 13 patients were evaluable for safety and 11 were evaluable for response .

Application in Pharmacokinetics Study

Specific Scientific Field

This application falls under the field of Pharmacokinetics .

Summary of the Application

AZD4573 is a highly potent and selective CDK9 inhibitor that rapidly and preferentially decreases BCL2 family anti-apoptotic proteins MCL-1, BFL-1 as well as the oncogene MYC, inducing apoptosis in a broad range of human hematological malignant cell lines .

Methods of Application

The safety of AZD4573 as monotherapy was previously established in a Phase 1 trial in hematological malignancies .

Results or Outcomes

The safety set included 8 DLBCL not otherwise specified (NOS), 1 high-grade B-cell lymphoma, 1 primary mediastinal B-cell lymphoma, and 3 patients with other subtypes, all T-cell rich .

Application in Multiple Myeloma (MM) Treatment

Specific Scientific Field

This application falls under the field of Myeloma Research .

Summary of the Application

AZD4573 has shown potential in the treatment of multiple myeloma (MM). It is designed for transient target engagement in humans and provides a mechanism to indirectly down modulate key cell survival proteins such as Mcl-1 to kill tumor cells .

Methods of Application

In mice xenograft studies, AZD4573 was tested in subcutaneous and disseminated models of MM .

Results or Outcomes

AZD4573 caused durable regressions in these models. It also significantly enhanced the antitumor activity of venetoclax in in vitro and in vivo models of MM .

Application in Non-Hodgkin Lymphoma (NHL) Treatment

Specific Scientific Field

This application falls under the field of Lymphoma Research .

Summary of the Application

AZD4573 has shown potential in the treatment of non-Hodgkin lymphoma (NHL). It is designed for transient target engagement in humans and provides a mechanism to indirectly down modulate key cell survival proteins such as Mcl-1 to kill tumor cells .

Methods of Application

In mice xenograft studies, AZD4573 was tested in subcutaneous and disseminated models of NHL .

Results or Outcomes

AZD4573 caused durable regressions in these models. It also significantly enhanced the antitumor activity of venetoclax and acalabrutinib in NHL cell lines and subcutaneous xenografts .

Application in Peripheral T-cell Lymphoma Treatment

Specific Scientific Field

This application falls under the field of Lymphoma Research .

Summary of the Application

AZD4573 has been studied in combination with CHOP (Cyclophosphamide, Hydroxydaunorubicin, Oncovin, Prednisone) for the treatment of peripheral T-cell lymphoma .

Methods of Application

The details of the methods of application are not specified in the available information .

Results or Outcomes

The results or outcomes of this application are not specified in the available information .

Application in Transcriptional Regulation Studies

Specific Scientific Field

This application falls under the field of Molecular Biology .

Summary of the Application

AZD4573 is a highly potent and selective CDK9 inhibitor. CDK9 regulates transcription elongation through phosphorylation of RNA polymerase II .

Methods of Application

The specific methods of application in this context are not specified in the available information .

Results or Outcomes

Acute inhibition with AZD4573 downregulates short-lived proteins such as MCL-1, BFL-1, and c-MYC, which are frequently overexpressed in hematologic tumors .

Application in Combination Therapy Studies

Specific Scientific Field

This application falls under the field of Pharmacology .

Summary of the Application

AZD4573 has been studied in combination with CHOP (Cyclophosphamide, Hydroxydaunorubicin, Oncovin, Prednisone) for the treatment of peripheral T-cell lymphoma .

Methods of Application

The details of the methods of application are not specified in the available information .

Results or Outcomes

The results or outcomes of this application are not specified in the available information .

Safety And Hazards

AZD4573 had manageable safety and a PK profile suitable for QW dosing in a broad range of hematologic malignancies including lymphoma and leukemia . The reduction in pSer2 and MCL-1 supports the RP2D of 12 mg for lymphoma and 9 mg for leukemia .

Future Directions

AZD4573 is currently being evaluated in a phase I clinical trial for patients with hematologic malignancies (clinicaltrials.gov identifier: NCT03263637) . There are various studies that have successfully associated CDK9 inhibition with MCL-1 depletion and subsequent induction of tumor cell death .

properties

IUPAC Name

(1S,3R)-3-acetamido-N-[5-chloro-4-(5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazol-3-yl)pyridin-2-yl]cyclohexane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28ClN5O2/c1-13(29)26-15-6-4-5-14(7-15)21(30)27-20-8-16(18(23)11-24-20)17-10-25-28-12-22(2,3)9-19(17)28/h8,10-11,14-15H,4-7,9,12H2,1-3H3,(H,26,29)(H,24,27,30)/t14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVIWDYSJSPOOAR-LSDHHAIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCCC(C1)C(=O)NC2=NC=C(C(=C2)C3=C4CC(CN4N=C3)(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1CCC[C@@H](C1)C(=O)NC2=NC=C(C(=C2)C3=C4CC(CN4N=C3)(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

AZD4573 free base

CAS RN

2057509-72-3
Record name AZD-4573
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2057509723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AZD-4573
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5XSP3X68B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AZD4573 free base
Reactant of Route 2
Reactant of Route 2
AZD4573 free base
Reactant of Route 3
Reactant of Route 3
AZD4573 free base
Reactant of Route 4
AZD4573 free base
Reactant of Route 5
Reactant of Route 5
AZD4573 free base
Reactant of Route 6
Reactant of Route 6
AZD4573 free base

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.